molecular formula C27H46O2 B587388 (2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) CAS No. 1292815-80-5

(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)

Cat. No.: B587388
CAS No.: 1292815-80-5
M. Wt: 406.687
InChI Key: GZIFEOYASATJEH-MHTDXHEMSA-N
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Description

(2RS,4R,8R)-δ-Tocopherol-d4 is a deuterated isotopologue of δ-tocopherol, a naturally occurring vitamin E isomer. It is synthesized as a mixture of diastereomers due to stereochemical variations at the 2-position (2RS configuration), while the 4R and 8R positions remain fixed . The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, typically at non-reactive sites, to enhance stability for use in metabolic tracing, pharmacokinetic studies, or as an internal standard in analytical assays .

Structurally, δ-tocopherol differs from other tocopherols in the methylation pattern of its chromanol ring. It has one methyl group at the 5-position and none at the 7- or 8-positions, distinguishing it from α- (three methyl groups), β- (two), and γ-tocopherol (two, but at different positions) . This structural variation directly influences its antioxidant capacity and biological activity .

Properties

CAS No.

1292815-80-5

Molecular Formula

C27H46O2

Molecular Weight

406.687

IUPAC Name

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27?

InChI Key

GZIFEOYASATJEH-MHTDXHEMSA-N

SMILES

CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4;  2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4;  (+)-δ-Tocopherol-d4;  (2R,4’R,8’R)-δ-Tocopherol-d3;  (R,R,R)-δ-Tocopherol-d4;  8-Methyltocol-d4;  D-δ-To

Origin of Product

United States

Preparation Methods

Post-Synthetic Deuteration

Post-synthetic deuteration involves hydrogen-deuterium (H/D) exchange at specific positions of δ-tocopherol. This method is limited to labile hydrogens, typically those adjacent to electron-withdrawing groups or in acidic environments. For example, deuterium can be introduced at methyl groups in the phytyl side chain via acid-catalyzed exchange using D<sub>2</sub>O or deuterated acids. However, this approach lacks selectivity for non-acidic hydrogens and risks altering the stereochemistry of sensitive chiral centers.

De Novo Synthesis from Deuterated Precursors

A more reliable strategy involves assembling δ-tocopherol-d4 from deuterated intermediates. Key steps include:

  • Deuterated chromanol synthesis : The chromanol ring is constructed using deuterated trimethylhydroquinone or deuterated formaldehyde (DCO) in methylation reactions.

  • Deuterated phytyl side chain : The side chain is synthesized via Wittig or Grignard reactions employing deuterated reagents such as LiAlD<sub>4</sub> or deuterated isophytol derivatives.

Detailed Preparation Methods

Methylation and Deuteration via Catalytic Processes

The Chinese patent CN1221543C outlines a methylation protocol for tocopherols that can be adapted for deuterium incorporation. In this method:

  • Methylation : Mixed tocopherols are dissolved in an organic solvent (e.g., toluene) and reacted with formaldehyde under basic catalysis (e.g., K<sub>2</sub>CO<sub>3</sub>) at 40–70°C.

  • Deuteration : Replacing formaldehyde with deuterated formaldehyde (DCO) introduces deuterium at the methyl groups. The reaction is refluxed for 3–4 hours, yielding δ-tocopherol-d4 after distillation.

  • Stereochemical control : The 4R and 8R configurations are preserved by using chiral catalysts or resolving agents during crystallization.

Key Data :

ParameterValue
Reaction Temperature40–70°C
CatalystK<sub>2</sub>CO<sub>3</sub>
Deuterium SourceDCO
Yield>85%

Mannich Reaction and Hydrogenation

The aminomethylation-hydrogenation route, detailed in academic literature, offers precise deuterium labeling:

  • Mannich Reaction : δ-Tocopherol is reacted with morpholine and deuterated formaldehyde (DCO) to form a bis-aminomethylated intermediate.

  • Hydrogenation : The intermediate is hydrogenated using deuterium gas (D<sub>2</sub>) over a palladium catalyst, replacing morpholine groups with deuterium atoms. This step simultaneously reduces double bonds and introduces deuterium at the 2-position, resulting in a diastereomeric mixture.

Advantages :

  • High isotopic purity (>95% D<sub>4</sub>).

  • Retention of 4R and 8R configurations via stereoselective hydrogenation.

Enzymatic and Biosynthetic Approaches

Enzymatic methods leverage tocopherol cyclase to catalyze the ring-closure step in deuterated environments:

  • Deuterated substrates : Homogentisate-d4 and deuterated phytyl diphosphate are enzymatically condensed.

  • Cyclization : Tocopherol cyclase facilitates stereospecific ring closure, ensuring the 4R and 8R configurations.

Limitations :

  • Low scalability due to enzyme instability.

  • Requires deuterated biosynthetic precursors, increasing costs.

Analysis of Diastereomeric Mixtures

The 2RS configuration arises from non-stereoselective methylation or hydrogenation steps, producing a racemic mixture at the 2-position. Chromatographic techniques (HPLC, GC) with chiral stationary phases resolve diastereomers, while <sup>2</sup>H NMR and mass spectrometry confirm deuterium incorporation and isotopic purity.

Industrial and Laboratory-Scale Considerations

Industrial production favors catalytic methylation-deuteration due to scalability (>90% yield), whereas laboratory synthesis employs Mannich reactions for higher stereochemical control. Challenges include:

  • Cost of deuterated reagents : DCO and D<sub>2</sub> significantly increase production expenses.

  • Regulatory compliance : Custom syntheses require stringent documentation for isotopic standards .

Chemical Reactions Analysis

Types of Reactions

(2RS,4R,8R)-δ-Tocopherol-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.

    Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(2RS,4R,8R)-δ-Tocopherol-d4 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the distribution and metabolism of Vitamin E in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2RS,4R,8R)-δ-Tocopherol-d4 involves its interaction with biological membranes and its role as an antioxidant. The compound can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Differences

Vitamin E encompasses eight isomers: four tocopherols (α, β, γ, δ) and four tocotrienols. Below is a comparative analysis of δ-tocopherol-d4 against key analogs:

Table 1: Structural and Functional Comparison of δ-Tocopherol-d4 with Other Tocopherols
Compound Methylation Pattern Deuterated Form Antioxidant Activity Biological Activity (e.g., Plasma Retention) Primary Applications
δ-Tocopherol-d4 5-methyl Yes (d4) High Low (limited α-TTP binding) Metabolic tracing, analytical standards
α-Tocopherol 5,7,8-trimethyl No Moderate High (α-TTP preferential binding) Dietary supplements, clinical research
γ-Tocopherol 7,8-dimethyl No High Low (rapid hepatic excretion) Anti-inflammatory studies, cancer research
β-Tocopherol 5,8-dimethyl No Moderate Low Niche antioxidant studies
Key Observations:

Antioxidant Capacity : δ-Tocopherol exhibits the highest antioxidant activity among tocopherols due to its unsubstituted 7- and 8-positions, enabling efficient hydrogen donation to neutralize free radicals . However, its deuterated form (δ-tocopherol-d4) may exhibit slightly altered kinetics due to isotopic effects.

Biological Activity: α-Tocopherol is uniquely retained in plasma via α-tocopherol transfer protein (α-TTP), whereas δ- and γ-tocopherols are rapidly excreted .

Diastereomer Complexity : Unlike stereochemically pure α-tocopherol standards (e.g., TRC T526110, T526135 ), δ-tocopherol-d4 is a diastereomeric mixture, which may complicate its use in enantiomer-specific biological assays .

Research and Clinical Relevance

  • δ-Tocopherol vs. γ-Tocopherol : Both δ- and γ-tocopherols demonstrate superior antioxidant activity compared to α-tocopherol . However, γ-tocopherol has been more extensively studied for its anti-cancer and anti-inflammatory properties, particularly in reducing myocardial infarction risk . δ-Tocopherol’s role in these areas remains underexplored, though its deuterated form is pivotal in quantifying δ-tocopherol metabolism in vivo .
  • Deuterated vs. Non-Deuterated Forms: The d4 label in δ-tocopherol-d4 allows precise tracking without significantly altering chemical reactivity, making it indispensable in mass spectrometry-based studies . In contrast, non-deuterated δ-tocopherol is used in studies focusing on its native biological effects.

Biological Activity

(2RS,4R,8R)-δ-Tocopherol-d4 is a stable isotope-labeled form of δ-tocopherol, a member of the vitamin E family. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammation. Understanding the biological activity of δ-tocopherol-d4 can provide insights into its therapeutic applications and mechanisms of action.

  • Molecular Formula : C27H42D4O2
  • Molecular Weight : 406.68 g/mol
  • CAS Number : [Not provided in the search results]
  • Purity : >95% .
  • Antioxidant Activity :
    • δ-Tocopherol is known for its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. It acts as a chain-breaking antioxidant that interrupts lipid peroxidation processes.
    • Studies have shown that tocopherols can modulate oxidative stress markers in various models, indicating their role in reducing oxidative damage associated with chronic diseases .
  • Anti-inflammatory Effects :
    • Tocopherols, including δ-tocopherol, exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. Research indicates that δ-tocopherol can reduce levels of TNF-α and IL-6 in inflammatory conditions .
    • The compound has been linked to the modulation of signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-α, IL-6)
Wound HealingEnhances wound healing through modulation of inflammatory mediators

Case Studies and Research Findings

  • Oxidative Stress and Cancer :
    • A study highlighted the role of tocopherols in reducing oxidative stress markers associated with prostate cancer. The findings suggest that δ-tocopherol may contribute to lower cancer risk through its antioxidant properties .
  • Wound Healing :
    • Research on tocopherol metabolites demonstrated enhanced wound healing capabilities in fibroblast and keratinocyte models. The study found that δ-tocopherol derivatives could significantly accelerate wound closure by modulating inflammatory responses and promoting tissue repair mechanisms .
  • Metabolomics Studies :
    • Investigations into the metabolism of tocopherols revealed significant interindividual variability in response to supplementation. This variability affects the bioavailability and biological activity of δ-tocopherol and its metabolites in human subjects .

Q & A

Q. How can researchers ensure the stability of (2RS,4R,8R)-δ-Tocopherol-d4 during experimental storage and handling?

Stability testing under controlled conditions is critical. Studies indicate that δ-tocopherol derivatives should be stored in airtight containers at 0–6°C, protected from light, and in well-ventilated areas away from heat sources . For short-term experiments, thermal stability can be assessed using accelerated aging tests (e.g., 75°C for 15 minutes) with gas chromatography (GC) coupled with flame ionization detection (FID) to monitor degradation .

Q. What analytical methods are validated for quantifying (2RS,4R,8R)-δ-Tocopherol-d4 in biological matrices?

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity in separating tocopherol diastereomers. For example, a validated method employs a C18 column with methanol/water gradients and deuterated internal standards for precise quantification . Spectrophotometric approaches, such as second-derivative UV analysis, are also applicable but require ethanol as a solvent to minimize interference .

Q. How does the presence of deuterium in δ-Tocopherol-d4 influence its physicochemical properties compared to non-deuterated analogs?

Deuterium substitution at specific positions reduces metabolic degradation rates due to the kinetic isotope effect, enhancing its utility as a stable tracer in bioavailability studies. However, this may alter solubility profiles; for instance, δ-Tocopherol-d4 exhibits lower volatility in GC analyses compared to non-deuterated forms, necessitating adjusted column temperatures .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in diastereomer ratios observed across different batches of δ-Tocopherol-d4?

Batch variability often arises from synthetic stereochemical drift. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) can quantify diastereomer ratios. For example, 2D NMR using response factors for integrated peak areas provides precise stereochemical characterization . Additionally, orthogonal methods like chiral GC or supercritical fluid chromatography (SFC) validate consistency .

Q. How can researchers design studies to isolate the biological effects of δ-Tocopherol-d4 from endogenous α- and γ-tocopherols?

Use deuterated δ-tocopherol as a tracer in cell cultures or animal models, coupled with LC-MS/MS to distinguish isotopic signatures. A study design might involve:

  • Depleting endogenous tocopherols via dietary restriction.
  • Administering δ-Tocopherol-d4 and monitoring uptake via MRM (multiple reaction monitoring) transitions specific to its deuterated fragments .
  • Normalizing data against non-deuterated isoforms to control for matrix effects .

Q. What computational tools address data contradictions in δ-Tocopherol-d4’s antioxidant activity across in vitro and in vivo models?

Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with redox proteomics datasets. For example:

  • Use software like Phoenix WinNonlin to correlate plasma concentration-time profiles with tissue-specific antioxidant markers.
  • Apply multivariate analysis (e.g., PCA) to resolve discrepancies caused by inter-species differences in tocopherol-binding proteins .

Q. What are the challenges in synthesizing enantiomerically pure (2RS,4R,8R)-δ-Tocopherol-d4, and how are they mitigated?

The synthetic route often yields diastereomeric mixtures due to the three chiral centers. Asymmetric hydrogenation with Wilkinson-type catalysts improves stereocontrol, while deuterium incorporation via deuterated Grignard reagents ensures isotopic purity . Post-synthesis, preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves >98% enantiomeric excess .

Methodological Considerations

Q. How should researchers handle solubility limitations of δ-Tocopherol-d4 in aqueous buffers?

Formulate emulsions using Tween-80 or β-cyclodextrin to enhance aqueous dispersion. For cell-based assays, dissolve the compound in DMSO (≤0.1% v/v) and validate absence of solvent toxicity via MTT assays .

Q. What safety protocols are essential when handling δ-Tocopherol-d4 in laboratory settings?

Follow GHS-compliant guidelines:

  • Use PPE (gloves, lab coats, goggles) to avoid dermal contact.
  • Conduct reactions in fume hoods if volatile byproducts are generated.
  • Dispose of waste via certified biohazard contractors, as per GB/T 16483-2008 standards .

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